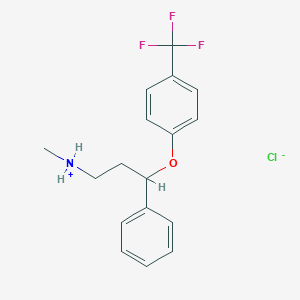

Fluoxetine hydrochloride

Descripción general

Descripción

El clorhidrato de fluoxetina es un inhibidor selectivo de la recaptación de serotonina (ISRS) ampliamente utilizado como antidepresivo. Se conoce comúnmente con el nombre comercial Prozac. Este compuesto se utiliza principalmente para tratar el trastorno depresivo mayor, el trastorno obsesivo-compulsivo, la bulimia nerviosa, el trastorno de pánico y el trastorno disfórico premenstrual .

Mecanismo De Acción

El clorhidrato de fluoxetina ejerce sus efectos inhibiendo la recaptación de serotonina en el cerebro, aumentando así la disponibilidad de serotonina en la hendidura sináptica. Esta acción mejora la neurotransmisión serotoninérgica, que se cree que contribuye a sus efectos antidepresivos. El objetivo molecular principal es el transportador de serotonina (SERT), y las vías implicadas incluyen la modulación de los niveles de serotonina y las cascadas de señalización descendentes .

Compuestos Similares:

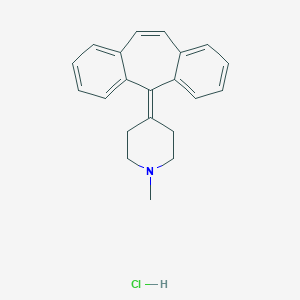

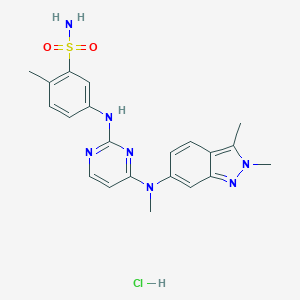

Sertralina: Otro ISRS utilizado para tratar la depresión y los trastornos de ansiedad.

Paroxetina: Un ISRS con aplicaciones similares pero diferentes propiedades farmacocinéticas.

Citalopram: Un ISRS con una estructura química diferente pero efectos terapéuticos similares

Unicidad del Clorhidrato de Fluoxetina: El clorhidrato de fluoxetina es único debido a su larga vida media, lo que permite una dosis única al día y contribuye a sus efectos terapéuticos sostenidos. Además, su estructura química específica, incluido el grupo trifluorometilo, confiere una alta potencia y selectividad para el transportador de serotonina .

Aplicaciones Científicas De Investigación

El clorhidrato de fluoxetina tiene numerosas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de los ISRS y desarrollar nuevos antidepresivos.

Biología: Se investiga por sus efectos en los sistemas de neurotransmisores y la neuroplasticidad.

Medicina: Se estudia ampliamente por sus efectos terapéuticos en el tratamiento de diversos trastornos psiquiátricos.

Industria: Se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos

Análisis Bioquímico

Biochemical Properties

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI). The major metabolic pathway of fluoxetine leading to the formation of its active metabolite, norfluoxetine, is mediated by CYP2D6 . Fluoxetine and norfluoxetine are strong affinity substrates of CYP2D6 and can inhibit, potentially through various mechanisms, the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

This compound has been shown to be a potent and selective inhibitor of serotonin uptake in laboratory animals; it is orally effective and has a long duration of action . This compound has been a valuable pharmacological tool to study the mechanisms of serotonergic neurotransmission and physiological functions of brain serotonin neurons .

Molecular Mechanism

The mechanism of this compound involves binding to the serotonin transporter, blocking the reuptake of serotonin into the presynaptic cell, and therefore increasing levels of extracellular serotonin . This mechanism of action is responsible for its antidepressant and mood-lifting effects.

Temporal Effects in Laboratory Settings

In a study on cerebral ischemic stroke, this compound was found to markedly diminish the cerebral infarction area in rats after middle cerebral artery occlusion . The circRNAs and mRNAs were differentially expressed, which includes 879 circRNAs and 815 mRNAs between sham and middle cerebral artery occlusion groups, respectively, and 958 circRNAs and 838 mRNAs between middle cerebral artery occlusion and fluoxetine groups, respectively .

Dosage Effects in Animal Models

In animal models, standard fluoxetine antidepressant doses resulted in a range of 79% to 97% of the patient population achieving a trough target plasma concentration of 25.1 ng/ml which translates to lung-tissue distribution coefficient of 60-times higher (EC90 of 4.02 μM) . At a dose of 40mg per day, at least 85% of patients will reach the trough target EC90 concentration within 3-days .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily via the enzyme CYP2D6, to its active metabolite norfluoxetine . After 8 weeks of this compound treatment, all the biomarkers have showed a tendency of callback. The metabolic pathways involved include amino acid metabolism, energy metabolism and lipid metabolism .

Transport and Distribution

This compound is very lipophilic and highly plasma protein bound, allowing the drug and its active metabolite, norfluoxetine, to be distributed to the brain . The volume of distribution of fluoxetine and its metabolite varies between 20 to 42 L/kg .

Subcellular Localization

This compound has been shown to affect the subcellular localization of 5-HT1A receptors and SERT . Chronic fluoxetine treatment impairs the effects of 5-HT1A and 5-HT2C receptors activation in the periaqueductal gray (PAG) and amygdala on antinociception induced by aversive situation in mice .

Métodos De Preparación

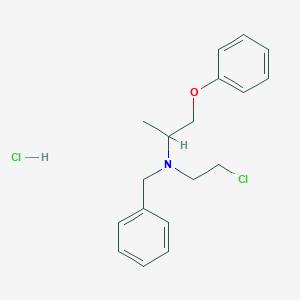

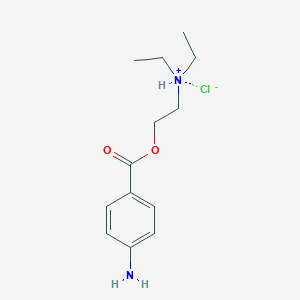

Rutas Sintéticas y Condiciones de Reacción: El clorhidrato de fluoxetina se puede sintetizar a través de múltiples pasos que involucran la reacción de 4-clorobenzo-trifluoruro con óxido de etileno para formar 4-(trifluorometil)fenol. Este intermedio se hace reaccionar entonces con 3-cloropropilamina para producir fluoxetina. El paso final implica la conversión de fluoxetina a su sal de clorhidrato .

Métodos de Producción Industrial: La producción industrial del clorhidrato de fluoxetina a menudo emplea procesos de química de flujo, que ofrecen ventajas sobre los métodos tradicionales por lotes. Estos procesos implican reactores de flujo continuo que permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El clorhidrato de fluoxetina experimenta varias reacciones químicas, incluyendo:

Oxidación: La fluoxetina puede oxidarse para formar N-óxido de fluoxetina.

Reducción: La reducción de la fluoxetina puede producir desmetilfluoxetina.

Sustitución: La fluoxetina puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo fenilo

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Hidruro de litio y aluminio u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas

Productos Principales:

Oxidación: N-óxido de fluoxetina.

Reducción: Desmetilfluoxetina.

Sustitución: Varios derivados de fluoxetina sustituidos

Comparación Con Compuestos Similares

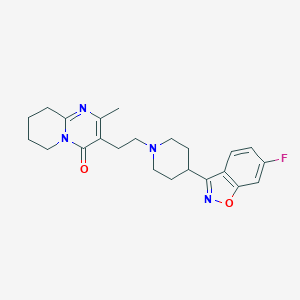

Sertraline: Another SSRI used to treat depression and anxiety disorders.

Paroxetine: An SSRI with similar applications but different pharmacokinetic properties.

Citalopram: An SSRI with a different chemical structure but similar therapeutic effects

Uniqueness of Fluoxetine Hydrochloride: this compound is unique due to its long half-life, which allows for once-daily dosing and contributes to its sustained therapeutic effects. Additionally, its specific chemical structure, including the trifluoromethyl group, imparts high potency and selectivity for the serotonin transporter .

Propiedades

IUPAC Name |

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020635 | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of antidepressant action of fluoxetine is unclear, but the drug has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane. Fluoxetine-induced inhibition of serotonin reuptake causes increased synaptic concentrations of serotonin in the CNS, resulting in numerous functional changes associated with enhanced serotonergic neurotransmission., Monoamine oxidase-B has been determined to be the enzyme responsible for the conversion of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine into its toxic metabolite 1-methyl-4-phenylpyridine ion. Since this enzyme has been localized primarily in astrocytes and serotonergic neurons, it would appear that 1-methyl-4-phenylpyridine ion is being produced outside the dopaminergic neurons. To investigate this possibility, the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine was preceded by systemically administered fluoxetine. In keeping with its demonstrated ability to inhibit uptake into serotonergic neurons and serotonin uptake into astrocytes, fluoxetine pretreatment resulted in a significant attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induced depletions of striatal dopamine and serotonin concentration. These results support the extra-dopaminergic production of 1-methyl-4-phenylpyridine ion., Fluoxetine is a potent and selective inhibitor of the neuronal serotonin-uptake carrier and is a clinically effective antidepressant. Although fluoxetine is used therapeutically as the racemate, there appears to be a small but demonstrable stereospecificity associated with its interactions with the serotonin-uptake carrier. The goals of this study were to determine the absolute configurations of the enantiomers of fluoxetine and to examine whether the actions of fluoxetine in behavioral tests were enantiospecific. (S)-Fluoxetine was synthesized from (S)-(-)-3-chloro-1-phenylpropanol by sequential reaction with sodium iodide, methylamine, sodium hydride, and 4-fluorobenzotrifluoride. (S)-Fluoxetine is dextrorotatory (+1.60) in methanol, but is levorotatory (-10.85) in water. Fluoxetine enantiomers were derivatized with (R)-1-(1-naphthyl)ethyl isocyanate, and the resulting ureas were assayed by 1H NMR or HPLC to determine optical purities of the fluoxetine samples. Both enantiomers antagonized writhing in mice; following sc administration of (R)- and (S)-fluoxetine, ED50 values were 15.3 and 25.7 mg/kg, respectively. Moreover, both enantiomers potentiated a subthreshold analgesic dose (0.25 mg/kg) of morphine, and ED50 values were 3.6 and 5.7 mg/kg, respectively. Following ip administration to mice, the two stereoisomers antagonized p-chloroamphetamine-induced depletion of whole brain serotonin concentrations. ED50 values for (S)- and (R)-fluoxetine were 1.2 and 2.1 mg/kg, respectively. The two enantiomers decreased palatability-induced ingestion following ip administration to rats; (R)- and (S)-fluoxetine reduced saccharin-induced drinking with ED50 values of 6.1 and 4.9 mg/kg, respectively. Thus, in all biochemical and pharmacological studies to date, the eudismic ratio for the fluoxetine enantiomers is near unity. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

56296-78-7, 54910-89-3, 59333-67-4 | |

| Record name | Reconcile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56296-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxetine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056296787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fluoxetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxetine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9W7N6B1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |

| Record name | FLUOXETINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

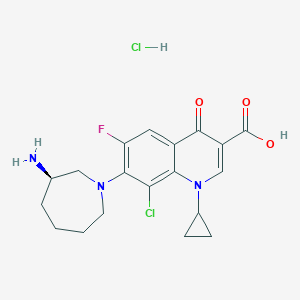

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.